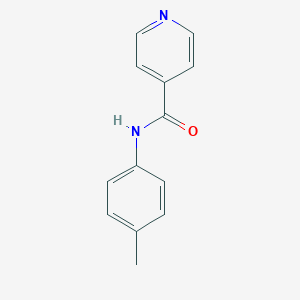

N-(4-methylphenyl)isonicotinamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N-(4-methylphenyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C13H12N2O/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11/h2-9H,1H3,(H,15,16) |

InChI Key |

UIBTVOZOVXDOKJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for N 4 Methylphenyl Isonicotinamide

Established Synthetic Routes to N-(4-methylphenyl)isonicotinamide

Traditional methods for the synthesis of this compound primarily rely on the formation of an amide bond between isonicotinic acid or its derivatives and 4-methylaniline.

Amide Coupling Strategies (e.g., DCC, HATU-mediated)

Amide coupling reactions are the most frequently utilized methods in medicinal chemistry for the synthesis of amide bonds. nih.gov These reactions typically involve the activation of a carboxylic acid to facilitate its reaction with an amine. nih.gov

DCC-Mediated Coupling: Dicyclohexylcarbodiimide (DCC) is a classic reagent used to form amides from carboxylic acids and amines. peptide.com It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with an amine to produce the desired amide with high yields. fishersci.co.uk While effective, a significant drawback of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove from the reaction mixture through chromatography. nih.govreddit.com

HATU-Mediated Coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is another widely used and highly efficient coupling reagent. nih.govpeptide.com It is known to react faster and with less epimerization compared to similar reagents. peptide.com The reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like DMF. fishersci.co.uk While effective, HATU can sometimes react with an unprotected N-terminal, potentially blocking further reactions if not used carefully. peptide.com

Table 1: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Advantages | Disadvantages |

| DCC (Dicyclohexylcarbodiimide) | High yields, readily available. | Formation of insoluble DCU byproduct complicates purification. reddit.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble byproduct, easy removal. nih.govpeptide.com | Can be less reactive than DCC. |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Fast reaction rates, less racemization. peptide.com | Can react with unprotected N-terminals. peptide.com |

Alternative Condensation Reactions

Beyond standard coupling agents, other condensation methods can be employed. One fundamental approach involves the conversion of isonicotinic acid to isonicotinoyl chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. fishersci.co.ukgoogle.com The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 4-methylaniline to form this compound. This method is often robust and high-yielding but requires careful handling of the reactive and often moisture-sensitive acid chloride intermediate.

Another established route is the partial hydrolysis of the corresponding cyanopyridine, in this case, 4-cyanopyridine, to yield isonicotinamide (B137802). google.com This process can be catalyzed by various agents, including magnesium oxide, at elevated temperatures. google.com

Development of Novel and Sustainable Synthetic Approaches for this compound

Recent research has focused on developing more environmentally friendly and efficient methods for amide synthesis, in line with the principles of green chemistry. jddhs.com

Organocatalysis and Metal-Free Protocols

The use of organocatalysts in synthesis is a growing field, offering sustainable alternatives to metal-based catalysts. nih.gov While specific research on the organocatalytic synthesis of this compound is emerging, related studies have demonstrated the use of biodegradable and eco-friendly organocatalysts like glutamic acid for the synthesis of complex isonicotinamide derivatives. nih.gov These reactions often proceed via multicomponent reactions in environmentally benign solvents like ethanol. nih.gov Metal-free approaches align with the goals of reducing hazardous waste and avoiding contamination of the final product with residual metals. nih.gov

Green Chemistry Principles in this compound Synthesis (e.g., Aqueous Media, Solvent-Free)

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. jddhs.comunibo.it Key strategies include the use of greener solvents, or conducting reactions under solvent-free conditions. nih.govdigitallibrary.co.in

Aqueous Media: Water is considered a renewable and green solvent. nih.gov Performing synthesis in aqueous media can significantly reduce the environmental impact. For instance, novel methods for synthesizing pyrimido[4,5-d]pyrimidines have been developed in an aqueous medium, avoiding hazardous organic solvents and corrosive reagents. nih.gov

Solvent-Free Synthesis: Solvent-free, or mechanochemical, synthesis involves grinding solid reactants together, sometimes with a catalytic amount of liquid, to initiate a reaction. rsc.org This approach drastically reduces waste and can lead to quantitative yields in very short reaction times. rsc.org For example, a microporous metal-organic framework, [Cu(INA)2] (where INA is isonicotinic acid), was synthesized quantitatively by grinding copper acetate (B1210297) and isonicotinic acid for just 10 minutes without any external heating. rsc.org

Microwave-Assisted and Flow Chemistry Techniques for this compound

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.gov It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov Microwave irradiation has been successfully used to synthesize a variety of heterocyclic compounds, including derivatives of isatin (B1672199) and nicotinic acid. nih.govresearchgate.net For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds efficiently under microwave irradiation without a catalyst. organic-chemistry.org This technology offers a significant advantage in terms of energy efficiency and speed. nih.govorganic-chemistry.org

Flow Chemistry Techniques: Continuous flow chemistry involves pumping reactants through a reactor where the reaction occurs. thieme-connect.de This technique offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. thieme-connect.dersc.org A multi-step continuous flow process has been developed for the synthesis of isoniazid (B1672263) (isonicotinyl hydrazide), which involves the initial formation of an isonicotinamide intermediate from 4-cyanopyridine. google.com This demonstrates the applicability of flow chemistry for the synthesis of isonicotinamide derivatives, providing a pathway for more efficient and controlled large-scale production. google.com

Table 2: Summary of Synthetic Approaches

| Section | Method | Key Features |

| 2.1.1 | Amide Coupling (DCC, HATU) | Well-established, high yields; can have purification challenges. peptide.comreddit.com |

| 2.1.2 | Alternative Condensation | Utilizes reactive intermediates like acid chlorides; robust method. |

| 2.2.1 | Organocatalysis / Metal-Free | Environmentally friendly, avoids metal contamination. nih.gov |

| 2.2.2 | Green Chemistry (Aqueous/Solvent-Free) | Reduces hazardous waste, uses sustainable solvents or no solvent. nih.govrsc.org |

| 2.2.3 | Microwave-Assisted / Flow Chemistry | Rapid reaction times, enhanced efficiency, improved scalability and control. nih.govgoogle.com |

Synthesis of Structural Analogs and Derivatives of this compound for Research Purposes

The generation of structural analogs of this compound is crucial for research, allowing for the fine-tuning of chemical properties and biological activities. Synthetic strategies typically focus on three main areas: modifying the pyridine (B92270) core, altering the phenyl ring and its substituent, or integrating the entire molecule into larger, more complex structures.

Modifications to the pyridine ring of the isonicotinamide structure are typically achieved by starting with a pre-functionalized pyridine carboxylic acid. A common synthetic pathway involves the conversion of a substituted nicotinic or isonicotinic acid into a more reactive acyl chloride, often by using reagents like oxalyl chloride or thionyl chloride. This activated intermediate is then reacted with the desired amine, in this case, p-toluidine (B81030), under basic conditions to form the final amide.

For example, a general route for creating N-(thiophen-2-yl) nicotinamide (B372718) derivatives starts with a substituted nicotinic acid, which is first converted to its acyl chloride. This intermediate is subsequently used to acylate a substituted thiophen-2-amine, demonstrating a flexible approach where derivatives can be generated by modifying the initial acid scaffold mdpi.com. This same principle allows for the synthesis of a wide array of analogs by introducing substituents such as halogens or alkyl groups onto the pyridine ring of the isonicotinic acid starting material.

Altering the N-aryl portion of the molecule is a primary strategy for creating analogs. This involves replacing p-toluidine with other substituted anilines or different amine-containing moieties during the amide bond formation step. This approach has been used to synthesize a wide range of N-phenylisonicotinamide derivatives to explore their potential as enzyme inhibitors nih.gov.

A classic approach to this synthesis is the condensation reaction between a pyridine carboxylic acid and the desired amine, facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt) nih.gov. This method has been applied to produce various nicotinamide derivatives with modified diarylamine scaffolds nih.gov. Research has demonstrated the synthesis of numerous analogs where the p-tolyl group is replaced by other substituted phenyl rings or entirely different aromatic systems.

| Analog Compound Name | Modification from Parent Compound | Synthetic Approach | Reference |

|---|---|---|---|

| N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide | Replacement of the 4-methylphenyl group with a substituted phenyl group. | Structure-based drug design and synthesis. | nih.gov |

| N-(thiophen-2-yl) nicotinamide | Replacement of the phenyl ring with a thiophene (B33073) ring (nicotinamide isomer). | Acylation of thiophen-2-amine with nicotinoyl chloride. | mdpi.com |

| N-(2-(4-substituted Phenyl)-4-oxothiazolidin-3-yl)isonicotinamide | Incorporation of a complex thiazolidinone moiety attached to the amide nitrogen. | Reaction of a Schiff base (from isoniazid and benzaldehyde) with mercaptoacetic acid. | researchgate.net |

| N-(o-tolylphenyl)isonicotinamide | Positional isomer with the methyl group at the ortho-position of the phenyl ring. | Direct reaction of isonicotinic acid with o-toluidine. | ppublishing.org |

The isonicotinamide framework serves as an excellent ligand for creating complex molecular architectures, including coordination compounds and covalently linked hybrid molecules. The pyridine nitrogen and amide oxygen atoms can coordinate with metal ions, leading to the formation of monomers, dimers, and coordination polymers nih.gov.

For instance, the reaction of isonicotinamide with copper(II) complexes has been shown to produce both discrete monomeric structures and unusual 1D coordination polymers. In these architectures, the isonicotinamide ligand can coordinate to metal centers in different ways, acting as a bridge to link monomeric and dimeric units nih.gov. Similarly, complex compounds of isonicotinamide with zinc nitrate (B79036) have been synthesized using mechanochemical (solid-phase) methods, resulting in structures where the zinc atom is coordinated by the nitrogen atom of the isonicotinamide ring dergipark.org.tr.

Beyond coordination chemistry, the isonicotinamide scaffold has been covalently integrated with other pharmacologically active moieties to create novel hybrid molecules. Examples include isatin-nicotinohydrazide hybrids, designed as potential anti-tubercular agents, and nicotinamide–thiadiazol hybrids, investigated as VEGFR-2 inhibitors for cancer therapy nih.govrsc.orgnih.gov.

Research on Process Optimization and Reaction Mechanism Studies in this compound Synthesis

While detailed mechanistic studies specifically for the synthesis of this compound are not extensively published, research on related amide and nicotinamide systems provides insight into the kinetic and mechanistic principles that govern its formation. Such studies are vital for optimizing reaction conditions, improving yields, and scaling up production for industrial applications.

Kinetic studies on amide formation and related transformations often employ spectroscopic and analytical techniques to determine reaction rates, orders, and activation energies. For closely related systems, dynamic Nuclear Magnetic Resonance (NMR) has been used to measure the rotational barrier of the amide bond in isonicotinamide, providing fundamental data on the molecule's conformational energetics nih.gov.

More advanced techniques involve real-time monitoring of reactions. For example, the mechanochemical synthesis of a cocrystal between ibuprofen (B1674241) and nicotinamide has been investigated using time-resolved in situ powder X-ray diffraction (TRIS-PXRD) rsc.org. This method allows for the collection of kinetic profiles, which can be modeled to gain mechanistic insights and determine rate constants for solid-state transformations rsc.org.

Furthermore, process optimization studies have utilized continuous-flow microreactors for the enzymatic synthesis of nicotinamide derivatives. This approach allows for the systematic investigation of parameters like reaction temperature, substrate ratio, and residence time, leading to significantly shorter reaction times and higher yields compared to batch processes nih.gov. The kinetic data derived from such studies are essential for developing efficient and sustainable synthetic methods nih.gov.

The standard synthesis of this compound via the reaction of an activated isonicotinic acid derivative (like an acyl chloride) with p-toluidine proceeds through a nucleophilic acyl substitution mechanism. This pathway is characterized by the formation of a transient tetrahedral intermediate after the nucleophilic attack of the amine on the carbonyl carbon. The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., chloride), yields the final amide product.

While direct observation of such intermediates is challenging due to their short lifetimes, their existence is well-established in organic chemistry. In related systems, computational methods and advanced analytical techniques are used to probe reaction pathways. For instance, in silico molecular docking and molecular dynamics simulations have been employed to study the binding of N-phenylisonicotinamide derivatives to enzyme active sites, revealing details about binding modes that are analogous to transition states in a catalyzed reaction nih.gov. In the enzymatic N-methylation of 4-phenylpyridine, a compound structurally related to the isonicotinamide core, molecular docking suggested two different binding poses in the enzyme's active site—one productive for reaction (a substrate binding mode) and one non-productive (an inhibitory mode), providing insight into the reaction's transition state and mechanism nih.gov.

Theoretical and Computational Chemistry Investigations of N 4 Methylphenyl Isonicotinamide

Quantum Chemical Calculations (DFT, Ab Initio) on N-(4-methylphenyl)isonicotinamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular structure and properties of this compound. DFT methods, such as the B3LYP functional, are widely used for their balance of computational cost and accuracy in studying organic molecules. crimsonpublishers.comresearchgate.net These calculations often employ basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide a detailed description of the molecule's electronic distribution and energy. researchgate.netacs.orgresearchgate.net Ab initio calculations, while often more computationally intensive, provide a high level of theory for validating DFT results. nih.gov

Electronic structure analysis reveals key aspects of a molecule's reactivity and intermolecular interaction potential.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chalcogen.ro The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. chalcogen.ronih.gov For this compound and its derivatives, DFT calculations can precisely determine these energy levels, indicating that charge transfer occurs within the molecule. crimsonpublishers.comnih.gov

Table 1: Representative Frontier Orbital Energies for Isonicotinamide (B137802) Derivatives Illustrative data based on typical values for similar compounds calculated using DFT/B3LYP methods.

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -7.1 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating capability. |

| ELUMO | ~ -1.9 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting capability. |

| Energy Gap (ΔE) | ~ 5.2 eV | ELUMO - EHOMO; an indicator of chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. crimsonpublishers.comjcsp.org.pk The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). crimsonpublishers.comsemanticscholar.org For this compound, the negative potential is typically concentrated around the electronegative oxygen and nitrogen atoms of the isonicotinamide group, which are potential hydrogen bond acceptors. semanticscholar.orgiucr.org The positive potential is often found around the amide hydrogen (a hydrogen bond donor) and the aromatic protons. semanticscholar.org

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. libretexts.org This analysis is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific low-energy conformation that fits into a receptor's binding site. hakon-art.com

The process begins by identifying all rotatable bonds in this compound, primarily the bond between the amide nitrogen and the methylphenyl ring, and the bond between the carbonyl carbon and the pyridine (B92270) ring. By systematically rotating these bonds, a potential energy surface can be generated. drugdesign.org Computational algorithms like steepest descent and conjugate gradient are then used to perform energy minimization, identifying stable conformers that correspond to local or global energy minima on this surface. hakon-art.com The analysis reveals the most stable, low-energy structure of the molecule, which is essential for subsequent docking and molecular dynamics studies. hakon-art.comdrugdesign.org

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. mdpi.com For molecules like isonicotinamide, DFT calculations have been shown to be more reliable for vibrational studies than Hartree-Fock (HF) methods. researchgate.net

Comparing the calculated frequencies with experimental data allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as N-H stretching, C=O stretching, and the vibrations of the pyridine and phenyl rings. nih.govresearchgate.net While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors, leading to excellent agreement. mdpi.com Such studies on isonicotinamide and its derivatives have enabled the complete assignment of their vibrational spectra, confirming their structural characteristics. nih.gov

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies for Isonicotinamide Derivatives Illustrative data based on published values for similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | ~3480 | ~3370 | N-H stretching in the amide group |

| ν(C=O) | ~1680 | ~1695 | C=O stretching in the amide group |

| Ring ν(C=N) | ~1605 | ~1600 | Pyridine ring stretching |

| Ring ν(C=C) | ~1560 | ~1555 | Phenyl ring stretching |

Molecular Dynamics (MD) Simulations for this compound

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. These simulations are invaluable for studying how this compound behaves in a biological environment, such as in solution or when bound to a protein. mdrepo.org

MD simulations can elucidate the dynamic behavior of this compound in a solvent, typically water, to mimic physiological conditions. mdrepo.org Using force fields like CHARMM36 and water models such as TIP3P, these simulations track the molecule's conformational changes and its interactions with surrounding solvent molecules. mdrepo.orgnih.gov This includes the formation and breaking of hydrogen bonds between the amide group or pyridine nitrogen of the ligand and water molecules. rsc.org Analysis of the simulation trajectory provides insights into the ligand's flexibility, solvation shell structure, and the stability of different conformations in solution.

MD simulations are widely used to assess the stability of a ligand when bound to a protein target. nih.gov Derivatives of this compound are known to inhibit proteins such as RAF kinases. researchgate.netacs.orgnih.gov In these studies, the ligand is first "docked" into the protein's active site, and then an MD simulation of the entire complex is performed. nih.govnih.gov

The stability of the protein-ligand complex is evaluated by analyzing parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the ligand and protein atoms over the course of the simulation. nih.gov A stable RMSD for the ligand indicates that it remains securely in the binding pocket. mdpi.com Furthermore, the simulations allow for the detailed study of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. mdpi.com The binding free energy can also be estimated from the simulation data using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which helps to quantify the strength of the protein-ligand interaction. mdpi.com

Molecular Docking and Ligand-Protein Interaction Modeling of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. This method is crucial for understanding the basis of molecular recognition and for designing new compounds with improved affinity and selectivity. For derivatives of this compound, which are based on the isonicotinamide scaffold, docking studies are essential to predict how modifications to the core structure will influence binding to various biological targets.

Molecular docking simulations are used to predict the binding modes and estimate the binding affinity of ligands to their protein targets. The binding affinity is often expressed as a scoring function, such as binding energy in kcal/mol, where a more negative value indicates a stronger interaction.

Studies on various isonicotinamide and nicotinamide (B372718) derivatives have demonstrated their potential to bind to a range of protein targets with significant affinity. For instance, in a study targeting the enzyme decaprenylphosphoryl-D-ribose oxidase (DprE1) from Mycobacterium tuberculosis, isonicotinamide derivatives showed promising binding energies, with one of the most potent compounds exhibiting a binding energy of -8.45 kcal/mol. benthamdirect.com Another investigation on 1,3-thiazinan-3-yl isonicotinamide derivatives targeting the enoyl ACP reductase enzyme found binding energies comparable to the standard drug Isoniazid (B1672263), with values around -5.2 to -6.2 kcal/mol. nih.gov

Similarly, nicotinamide derivatives designed as inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, have shown strong binding affinities. One such derivative achieved a binding affinity of -16.41 kcal/mol, while the reference drug sorafenib (B1663141) showed a docking score of -36.23 kcal/mol in a separate study, highlighting the potential for these scaffolds to interact strongly with kinase domains. nih.govmdpi.com These results underscore the ability of computational models to predict and rank the binding potential of novel this compound derivatives against various therapeutic targets.

| Derivative Series | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Isonicotinamide Derivatives | DprE1 (M. tuberculosis) | -8.45 | benthamdirect.com |

| 1,3-Thiazinan-3-yl isonicotinamide Derivatives | Enoyl ACP Reductase | -5.267 | nih.gov |

| Nicotinamide Derivatives | VEGFR-2 | -16.41 | nih.gov |

| Sorafenib (Reference) | VEGFR-2 | -36.23 | mdpi.com |

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are primarily hydrogen bonds and hydrophobic contacts.

Hydrogen Bonds: The isonicotinamide scaffold contains key hydrogen bond donors (the amide N-H) and acceptors (the pyridine nitrogen and carbonyl oxygen). These groups are frequently observed forming critical hydrogen bonds with amino acid residues in the active site of a protein. For example, in the binding of a nicotinamide derivative to the VEGFR-2 hinge region, the pyridinyl group formed a crucial hydrogen bond with the backbone of Cys919. nih.gov Similarly, the amide group can participate in hydrogen bonding, a common interaction motif for many enzyme inhibitors. researchgate.net Computational studies on nicotinamide-acid salts have confirmed the formation of strong N⁺–H···O⁻ and conventional N–H···O hydrogen bonds, which are key driving forces in crystal formation and molecular recognition. nih.gov

Hydrophobic Interactions: The phenyl and methylphenyl rings of this compound and its derivatives are key contributors to hydrophobic interactions. These nonpolar groups often fit into hydrophobic pockets within the protein's binding site, displacing water molecules and contributing favorably to the binding energy. Docking studies of nicotinamide derivatives in VEGFR-2 revealed that the phenyl ring spacer was stabilized by multiple hydrophobic interactions with residues such as Val916, Val899, and Leu840. nih.gov These interactions are fundamental to the binding of many small molecule inhibitors and are a major driving force in drug-receptor interactions. acs.org The interplay between specific hydrogen bonds and a network of hydrophobic contacts defines the binding mode and ultimately the affinity and selectivity of the compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are essential for designing new analogs with improved potency and for understanding which molecular features are critical for activity.

QSAR models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then using statistical methods to find a correlation with their measured biological activity. The resulting model can then be used to predict the activity of new, unsynthesized compounds.

Various statistical methods are employed to build robust QSAR models. For a series of isonicotinamide-based inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to develop 3D-QSAR models. rsc.org These models yielded high correlation coefficients (r²) of 0.935 (CoMFA) and 0.970 (CoMSIA), along with good predictive abilities (r²pred) of 0.914 and 0.850, respectively, indicating their reliability for predicting the activity of new inhibitors. rsc.org

Other studies on isonicotinamide derivatives have successfully used methods like Partial Least Squares Regression (PLS-R) and Artificial Neural Networks (ANN), achieving r² values of 0.84 and 0.90, respectively. researchgate.net For antitubercular thiazinan-isoniazid derivatives, a 2D-QSAR model developed using the Stepwise Multiple Linear Regression (SA-MLR) method resulted in a model with excellent statistical significance (r² = 0.958, q² = 0.922). nih.gov The robustness of these models allows for the virtual screening and prioritization of novel analogs for synthesis and testing.

| Derivative Series | Target/Activity | QSAR Method | Statistical Parameters | Reference |

|---|---|---|---|---|

| Isonicotinamide-based inhibitors | GSK-3β | CoMFA | r² = 0.935, q² = 0.505 | rsc.org |

| Isonicotinamide-based inhibitors | GSK-3β | CoMSIA | r² = 0.970, q² = 0.544 | rsc.org |

| Thiazinan-Isoniazid pharmacophore | Antitubercular | 2D-QSAR (SA-MLR) | r² = 0.958, q² = 0.922 | nih.gov |

| Isonicotinamide derivatives | GSK-3β | PLS-R | r² = 0.84 | researchgate.net |

| Isonicotinamide derivatives | GSK-3β | ANN | r² = 0.90 | researchgate.net |

A key outcome of QSAR studies is the identification of molecular descriptors that significantly influence the activity or property of interest. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

For nicotinamide derivatives acting as inhibitors of the sodium-calcium exchanger (NCX), a QSAR study revealed that inhibitory activity was dependent on the hydrophobicity (described by the descriptor π) and the shape (described by the descriptor B(iv)) of the substituent on the phenyl ring. nih.gov In another study on azetidinone-isonicotinamide derivatives, the antimycobacterial activity was found to be strongly correlated with thermodynamic descriptors like Molar Refractivity and electronic descriptors such as the dipole moment. researchgate.net

For isonicotinamide inhibitors of GSK-3β, the most relevant descriptors identified through 2D-QSAR modeling included topological and electronic parameters such as GCUT_PEOE_2 (a charge-related descriptor) and SlogP_VSA6 (a descriptor related to hydrophobicity and surface area). researchgate.net These findings provide crucial insights for medicinal chemists, guiding the modification of lead compounds. For example, if a model indicates that increased hydrophobicity enhances activity, chemists can focus on synthesizing analogs with more lipophilic substituents on the N-phenyl ring. This data-driven approach streamlines the optimization process for developing new, more potent compounds based on the this compound scaffold.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for N 4 Methylphenyl Isonicotinamide Analogs

Identification of Pharmacophores and Key Structural Motifs for Biological Activitysun.ac.zathegoodscentscompany.comosti.gov

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the N-(4-methylphenyl)isonicotinamide family, key structural motifs that constitute the pharmacophore for various activities have been identified. osti.gov A structural motif is a recurring three-dimensional arrangement of atoms. plos.org

The core N-arylisonicotinamide structure itself can be considered a key motif. sun.ac.zathegoodscentscompany.com It typically consists of:

A hydrogen bond acceptor (the pyridine (B92270) nitrogen).

A hydrogen bond donor (the amide N-H group).

A hydrogen bond acceptor (the amide carbonyl oxygen).

A hydrophobic aromatic region (the 4-methylphenyl group).

In the context of RAF inhibitors, the this compound core is part of a more complex pharmacophore. The X-ray co-crystal structure of the advanced analog LXH254 in BRAF revealed that the trifluoromethyl-pyridyl moiety occupies a hydrophobic pocket created by the "DFG-out" conformation of the kinase. acs.org The central toluyl (4-methylphenyl) group fits tightly into a narrow hydrophobic pocket. acs.org These specific interactions define the key structural requirements for high-affinity binding.

For isonicotinamide-based GSK-3 inhibitors, SAR studies indicated that the isonicotinamide (B137802) core was essential for activity. osti.gov Modifications elsewhere in the molecule were explored to enhance properties like metabolic stability and brain penetrability, but the core amide linkage and the relationship between the two aromatic rings were preserved as a key pharmacophoric element. osti.gov

Mechanistic Insights Derived from SAR Studiesosti.gov

Structure-activity relationship studies do more than just optimize potency; they provide crucial insights into the mechanism of action at a molecular level. By observing how systematic structural changes affect biological outcomes, researchers can infer how a molecule binds to its target and elicits a response. osti.gov

In the development of NAMPT (Nicotinamide phosphoribosyltransferase) positive allosteric modulators (N-PAMs), a class of compounds with some structural similarities in their SAR approach, a fascinating mechanistic insight was uncovered. nih.govacs.org It was observed that increasing binding affinity to the target's allosteric site often led to a decrease in maximal efficacy. nih.govacs.org This suggests a mechanism where overly tight binding may lock the enzyme in a conformation that is not optimal for maximal activation, revealing a delicate balance between affinity and functional output. nih.govacs.org This principle, where higher affinity does not automatically equate to better functional activity, is a key mechanistic insight derived directly from SAR. nih.govacs.org

For GSK-3 inhibitors based on the isonicotinamide scaffold, SAR studies helped confirm that the compounds were acting on the intended target. The consistent potency gains observed with specific substitutions are unlikely to occur by chance and point towards a specific binding interaction. osti.gov Furthermore, SAR studies that also track properties like cell permeability and P-glycoprotein (Pgp) substrate potential provide mechanistic clues about a compound's ability to reach its intracellular target. For example, the introduction of polar groups to one region of a GSK-3 inhibitor made it a strong Pgp substrate, explaining its poor efficacy in cellular models despite good enzyme potency. osti.gov

Correlation of Structural Features with Desired Research Properties (e.g., Enzyme Selectivity, Binding Affinity)thegoodscentscompany.comacs.orgnih.gov

Beyond just raw potency, SAR and SPR studies aim to correlate specific structural features with a range of desirable properties for a research compound, such as binding affinity and selectivity against other enzymes. acs.orgnih.gov Binding affinity, often reported as the dissociation constant (KD), is a measure of the strength of the interaction between a ligand and its target; a lower KD value signifies a stronger, higher-affinity interaction. malvernpanalytical.com

Enzyme Selectivity: Achieving selectivity is a major goal in drug discovery to minimize off-target effects. Structural modifications are the primary tool to achieve this. For RAF inhibitors, developing compounds that could distinguish between different RAF isoforms (A-RAF, B-RAF, C-RAF) and other kinases was critical. The design of LXH254 involved a structure-based approach to introduce features that would be complementary to the B-RAF and C-RAF active sites but not to other kinases, leading to a selective inhibitor. acs.orgresearchgate.net The specific substitution patterns and conformational constraints imposed by the this compound scaffold and its derivatives were directly correlated with this improved selectivity profile. acs.org

Binding Affinity: A direct correlation between structural features and binding affinity is often established through iterative design, synthesis, and testing. In the development of NAMPT allosteric modulators, the synthesis of over 70 analogs provided an excellent correlation between the affinity for the enzyme's rear channel and the potency for enzyme activation. nih.govacs.org This confirmed the allosteric activation mechanism. nih.govacs.org

The table below shows data for a selection of NAMPT modulators, illustrating the relationship between structure, binding affinity (Ki), potency (EC50), and efficacy (Amax). This demonstrates the often non-linear relationship where increased affinity does not always lead to increased efficacy.

| Compound | Key Structural Feature | Binding Affinity Ki (μM) | Potency EC50 (μM) | Efficacy Amax (% of control) |

|---|---|---|---|---|

| 8 (S-isomer) | Parent pyrazolopyrimidine | 14 | 16 | 260% |

| 9 (R-isomer) | Parent pyrazolopyrimidine | 0.5 | 1 | 160% |

| 13 (S-isomer) | CH₃ added to benzyl (B1604629) position | >20 | 16 | 310% |

| 15 (S-isomer) | CH₃ added to benzyl position | >20 | 16 | 310% |

| 16 (R-isomer) | CH₃ added to benzyl position | 1.5 | 1.5 | 150% |

Data adapted from Yoshino, H., et al. (2023). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). nih.gov

This data highlights how stereochemistry (R- vs. S-isomer) and small structural additions (a methyl group) can significantly, and sometimes unpredictably, alter the balance between binding affinity and functional efficacy, a key insight derived from detailed SPR analysis. nih.gov

Coordination Chemistry and Supramolecular Assembly Research Involving N 4 Methylphenyl Isonicotinamide

Synthesis and Advanced Characterization of Metal Complexes with N-(4-methylphenyl)isonicotinamide as a Ligand

The synthesis of metal complexes using ligands similar to this compound typically involves reacting the ligand with a metal salt, such as a chloride or nitrate (B79036) salt of a transition metal, in a suitable solvent like ethanol. researchgate.netresearchgate.net The resulting complexes can be characterized using a suite of analytical techniques to elucidate their structure and properties. These methods include Fourier-transform infrared spectroscopy (FTIR) to observe shifts in vibrational frequencies upon coordination, UV-Vis spectroscopy to study electronic transitions, and mass spectrometry to confirm molecular weight. researchgate.netsciencepublishinggroup.com Molar conductance measurements are used to determine if the complexes are electrolytic in nature. researchgate.netsciencepublishinggroup.com

While extensive research on metal complexes of this compound itself is not widely documented, studies on analogous compounds provide a framework for understanding its potential behavior. For instance, research on metal complexes of other pyridine-containing ligands, such as Schiff bases and sulphonamides, demonstrates the versatility of this class of compounds in coordination chemistry. researchgate.netresearchgate.net

Table 1: Characterization of Analagous Transition Metal Complexes

| Metal Ion | Ligand Type | Proposed Geometry | Characterization Methods | Reference |

|---|---|---|---|---|

| Zn(II), Cu(II) | Sulphonamide | Tetrahedral | FTIR, UV-Vis, ESI-MS, Molar Conductance | researchgate.netsciencepublishinggroup.com |

| Co(II), Ni(II), Cu(II) | Schiff Base | Tetrahedral/Square Planar | FTIR, UV-Vis, Mass Spec, TGA, Magnetic Susceptibility | researchgate.net |

This compound offers two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the amide group. This allows for several potential binding modes.

Monodentate Coordination: The most common binding mode for related ligands like nicotinamide (B372718) and isonicotinamide (B137802) is monodentate coordination through the pyridine nitrogen atom. researchgate.net This is often confirmed by FTIR spectroscopy, where shifts in the vibration bands associated with the pyridine ring are observed, while the amide C=O stretching frequency remains largely unaffected. researchgate.net

Bidentate and Bridging Coordination: While less common, the ligand could potentially act as a bidentate chelating agent, coordinating to a single metal center through both the pyridine nitrogen and the carbonyl oxygen. This would form a stable five-membered ring. Alternatively, it can act as a bridging ligand, connecting two different metal centers, with the pyridine nitrogen binding to one metal and the carbonyl oxygen to another. X-ray crystallography is the definitive method for determining such binding modes. Studies on related Schiff-base ligands have shown bidentate coordination through azomethine nitrogen and carboxylic oxygen. researchgate.net

The coordination geometry around the metal center and its oxidation state are critical parameters determined through a combination of spectroscopic and magnetic studies.

Coordination Geometries: The geometry of the complex is dictated by the coordination number of the metal ion and the nature of the ligands. For first-row transition metals like Co(II), Ni(II), and Cu(II), common geometries include tetrahedral, square planar, and octahedral. researchgate.netnih.gov For example, Zn(II) complexes with similar ligands tend to form tetrahedral geometries, while Ni(II) can adopt either square planar or octahedral configurations depending on the ligand field. researchgate.netsciencepublishinggroup.comresearchgate.net Electronic absorption (UV-Vis) spectroscopy is particularly useful for inferring the geometry, as the d-d electronic transitions are sensitive to the ligand environment. sciencepublishinggroup.com

Oxidation States: The oxidation state of the metal in the complex is typically the same as in the starting salt, but it can be confirmed by techniques like X-ray Photoelectron Spectroscopy (XPS) or through magnetic susceptibility measurements. For instance, a Ni(II) complex (d⁸ configuration) in an octahedral environment is expected to be paramagnetic with a magnetic moment corresponding to two unpaired electrons, whereas a square planar Ni(II) complex is typically diamagnetic. nih.gov

Supramolecular Architectures and Co-crystallization Studies of this compound

The field of crystal engineering leverages non-covalent interactions to construct ordered solid-state architectures. The pyridine and amide functionalities of this compound make it an excellent candidate for building multi-component crystals, or co-crystals, through hydrogen bonding and other supramolecular interactions. nih.gov

Co-crystals are crystalline solids that consist of two or more different molecules in the same crystal lattice. The synthesis of co-crystals involving isonicotinamide, the parent molecule of the title compound, is well-established and typically involves solution crystallization or solid-state grinding of the components. researchgate.netdergipark.org.tr

The design strategy relies on predictable hydrogen-bonding patterns, known as supramolecular synthons. For isonicotinamide and its derivatives, the pyridine nitrogen is an effective hydrogen bond acceptor, readily forming co-crystals with hydrogen bond donors like carboxylic acids. researchgate.netdergipark.org.tr Studies have successfully produced co-crystals of isonicotinamide with p-aminobenzoic acid and various dicarboxylic acids. researchgate.netdergipark.org.tr Furthermore, the ability of the pyridine ring to act as a halogen bond acceptor has been exploited to form co-crystals with donors like 1,4-diiodotetrafluorobenzene. nih.govoup.com The addition of the 4-methylphenyl group in this compound would primarily influence the crystal packing through steric and hydrophobic effects, potentially leading to different crystalline forms.

Table 2: Examples of Isonicotinamide Co-crystals

| Co-former | Stoichiometry | Key Supramolecular Synthon | Reference |

|---|---|---|---|

| p-Aminobenzoic Acid | 1:1 | Carboxylic Acid–Pyridine | dergipark.org.tr |

| Benzoic Acid | 1:1 | Carboxylic Acid–Pyridine | researchgate.net |

| Dicarboxylic Acids | 1:2 | Carboxylic Acid–Pyridine | researchgate.net |

The structure and stability of co-crystals are governed by the network of intermolecular interactions.

Hydrogen Bonding Networks: In co-crystals of isonicotinamide with carboxylic acids, the most robust and predictable interaction is the O-H···N hydrogen bond between the carboxylic acid and the pyridine ring, forming a "supramolecular heterosynthon". researchgate.netdergipark.org.tr The amide group of isonicotinamide also plays a crucial role by forming N-H···O hydrogen bonds with adjacent amide groups or with the carbonyl of the carboxylic acid, often leading to the formation of extended tapes or layered structures. researchgate.netmdpi.com These interactions create a highly organized, two- or three-dimensional network. mdpi.comnih.gov

Research into Material Science Applications and Underlying Mechanisms

The ability to control solid-state architecture through co-crystallization opens pathways for developing new materials with tailored properties.

The primary application of co-crystallization involving isonicotinamide-like molecules is in the pharmaceutical industry. By forming co-crystals of an active pharmaceutical ingredient (API) with a benign co-former, it is possible to modify critical physicochemical properties such as solubility, dissolution rate, and stability without altering the chemical nature of the API itself. dergipark.org.tr

Beyond pharmaceuticals, the ordered arrangement of molecules in supramolecular assemblies is of interest for creating functional organic materials. dntb.gov.ua For example, co-crystals incorporating chromophores can exhibit unique optical properties, such as tuned fluorescence or non-linear optical activity, which are dependent on the specific molecular packing and intermolecular electronic coupling. nih.govdntb.gov.ua The formation of halogen-bonded co-crystals can lead to materials with interesting properties, including liquid crystallinity. nih.gov The compound isonicotinamide is noted for its use in material synthesis, and its derivatives are investigated for their potential to create novel materials. wikipedia.org

Corrosion Inhibition Mechanisms via Surface Adsorption and Film Formation

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are frequently investigated as corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.govbohrium.com The protective action of these molecules stems from their ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive medium. imist.ma This adsorption process blocks the active corrosion sites and can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both. imist.ma

While direct studies on this compound are not extensively documented in the available literature, research on closely related isonicotinamide derivatives provides significant insight into the likely inhibition mechanisms. These analogues demonstrate that the isonicotinamide moiety is effective in corrosion protection.

The general mechanism involves the adsorption of the inhibitor molecule onto the metal surface. bohrium.com The nitrogen atom of the pyridine ring, the oxygen and nitrogen atoms of the amide group, and the π-electrons of the aromatic rings serve as active centers for adsorption. bohrium.com These centers can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. Once adsorbed, the inhibitor molecules form a protective film that shields the metal from corrosive agents like chloride ions. imist.maresearchgate.net

Detailed studies on isonicotinamide analogues, such as N-(4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl)isonicotinamide (BIA) and N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide (NBCPQC), have confirmed these mechanisms. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, show that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The inhibition efficiency of these compounds increases with their concentration. researchgate.net

The adsorption behavior of these inhibitors on mild steel surfaces typically follows the Langmuir adsorption isotherm. bohrium.comresearchgate.netacs.org This model implies the formation of a monolayer of the inhibitor on the metal surface. bohrium.com The strength and nature of this adsorption (physisorption vs. chemisorption) can be inferred from thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). bohrium.com Surface analysis techniques like Scanning Electron Microscopy (SEM) provide visual confirmation of a smoother surface on the protected metal compared to the pitted surface of unprotected metal, verifying the formation of a protective film. bohrium.comresearchgate.net

Interactive Table: Research Findings on Isonicotinamide Analogues as Corrosion Inhibitors for Mild Steel in HCl

| Compound | Concentration | Temperature (K) | Inhibition Efficiency (IE%) | Adsorption Isotherm | Type of Inhibition | Reference |

|---|---|---|---|---|---|---|

| N-(4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl)isonicotinamide (BIA) | 100 ppm | 303 | 90.40% | Langmuir | Mixed | researchgate.net |

Exploration in Functional Materials Research (e.g., Organic Semiconductors, Sensors)

The electronic and structural characteristics of this compound suggest its potential for exploration in the field of functional materials. However, specific research detailing its application in organic semiconductors or sensors is limited in the current body of scientific literature.

Organic Semiconductors: Organic semiconductors are materials whose properties can be tuned through chemical synthesis. rsc.org They are of great interest for applications in electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The key feature of these molecules is typically a π-conjugated system that facilitates charge transport. sigmaaldrich.com While this compound contains phenyl and pyridine rings, which are π-conjugated systems, extensive research into its semiconducting properties has not been reported. The field often focuses on larger, more complex molecules with extended conjugation to achieve high charge carrier mobility. rsc.orgnih.gov For instance, materials like N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine are used as hole transport materials in devices. nih.gov While vendor catalogs may classify this compound under electronic materials, specific performance data as an organic semiconductor is not readily available. bldpharm.com

Sensors: Chemical sensors are devices that transform a chemical interaction into an analytical signal. mdpi.com The development of these sensors often relies on materials that exhibit a change in their physical properties (e.g., optical or electrical) upon interaction with a specific analyte. mdpi.com Organic molecules can be designed to be highly selective reporters for biological or environmental targets. Although the isonicotinamide framework is a component in some biologically active molecules, the specific use of this compound as a primary component in a chemical sensor has not been a significant focus of published research. ontosight.aiacs.org Research in this area often employs materials designed for specific recognition, such as those with unique fluorescent properties or tailored binding pockets for target analytes like metal ions or toxic substances. mdpi.com

Analytical Method Development for Research Applications of N 4 Methylphenyl Isonicotinamide

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for N-(4-methylphenyl)isonicotinamide

Chromatographic techniques are the cornerstone of analytical chemistry, indispensable for separating the target compound from impurities, starting materials, and byproducts.

Optimization of Separation Parameters for Research Purity

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the logical starting point.

HPLC Method Development: A typical starting point for method development would involve a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ajprd.com The presence of the basic pyridine (B92270) nitrogen in the isonicotinamide (B137802) structure necessitates the use of a mobile phase modifier, like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to ensure sharp, symmetrical peak shapes by suppressing the ionization of the analyte. acs.org

Optimization involves systematically adjusting parameters to achieve optimal resolution between the main compound peak and any impurity peaks. ich.org Key parameters for optimization include:

Mobile Phase Composition: Adjusting the ratio of organic solvent to water to control retention time. A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities. ich.org

pH of the Aqueous Phase: The pH can significantly affect the retention time and peak shape of ionizable compounds.

Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) improves the consistency and reproducibility of retention times.

Flow Rate: Adjusting the flow rate can influence resolution and analysis time.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful alternative if the compound is sufficiently volatile and thermally stable. Given its structure, this compound may be amenable to GC analysis. A typical method would use a non-polar capillary column, such as one coated with 5% phenyl polysiloxane. rsc.org The oven temperature would be programmed to ramp from a low initial temperature to a high final temperature to ensure the elution of all components. researchgate.net

Table 1: Proposed Starting Parameters for Chromatographic Method Development

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.7-5 µm particle size | 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m length, 0.25 mm ID, 0.25 µm film |

| Mobile Phase / Carrier Gas | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Helium, constant flow (e.g., 1.0 mL/min) | | Elution / Temperature Program | Gradient elution (e.g., 5% to 95% B over 10 minutes) | e.g., 70 °C hold 1 min, ramp at 10 °C/min to 280 °C, hold 5 min | | Detection | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (Electron Ionization) | | Detector Wavelength | Monitor at λmax (est. 260-270 nm) | Scan range m/z 50-400 |

Quantitative Analysis in Reaction Mixtures and Biological Extracts

Once a separation method is optimized and validated, it can be used for quantitative analysis. ich.org This is crucial for monitoring the progress of a chemical synthesis or for determining the concentration of the compound in a biological matrix. The analysis relies on the principle that the peak area of the analyte is proportional to its concentration.

For accurate quantification, an internal standard (a non-interfering compound added in a constant amount to all samples) is typically used to correct for variations in sample injection volume and sample preparation. Calibration curves are constructed by analyzing a series of standards of known concentrations, and the concentration of the analyte in unknown samples is determined by interpolation from this curve. rsc.org

When dealing with biological extracts, such as plasma or cell lysates, extensive sample preparation is required to remove interfering substances like proteins and salts. Common techniques include protein precipitation with a solvent like acetonitrile, liquid-liquid extraction, or solid-phase extraction (SPE). ajprd.commatec-conferences.org

Mass Spectrometry-Based Quantification of this compound in Complex Research Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity, making it the premier tool for quantifying analytes in complex research matrices. acs.orgfrontiersin.org For this compound, LC-tandem mass spectrometry (LC-MS/MS) would be the method of choice. This technique uses a mass spectrometer to first select the molecular ion of the target compound (parent ion) and then fragment it to produce characteristic product ions.

By monitoring a specific transition from a parent ion to a product ion (a technique known as Selected Reaction Monitoring or SRM), analysts can achieve very low limits of detection and quantify the compound with high specificity, even in the presence of co-eluting matrix components. acs.org

Metabolite Identification and Profiling Research

Understanding how a compound is metabolized is a critical aspect of drug discovery and development. researchgate.net In vitro studies using liver microsomes or hepatocytes are common first steps to identify potential metabolic pathways. acs.org For this compound, several metabolic transformations can be predicted.

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-ToF) MS, is instrumental in this research. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition of metabolites and distinguishing them from background ions. nih.gov

Potential metabolic pathways for this compound include:

Amide Bond Hydrolysis: This is a common metabolic route for amides, which would cleave the molecule into isonicotinic acid and p-toluidine (B81030). acs.org

Oxidation: Hydroxylation can occur on the aromatic rings (either the pyridine or the phenyl ring) or on the methyl group of the tolyl moiety, forming a benzyl (B1604629) alcohol derivative.

Phase II Conjugation: The newly formed hydroxyl groups or the primary amine from hydrolysis can be further conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. frontiersin.org

Table 2: Potential Phase I Metabolites of this compound

| Metabolic Reaction | Structure of Metabolite | Mass Change | Expected m/z [M+H]⁺ |

|---|---|---|---|

| Parent Compound | This compound | - | 213.09 |

| Amide Hydrolysis | Isonicotinic acid | - | 124.04 |

| Amide Hydrolysis | p-Toluidine | - | 108.08 |

| Ring Hydroxylation | N-(hydroxy-4-methylphenyl)isonicotinamide | +16 | 229.09 |

| Methyl Hydroxylation | N-(4-(hydroxymethyl)phenyl)isonicotinamide | +16 | 229.09 |

Spectrophotometric Assays (UV-Vis, Fluorescence) for Concentration Determination in Research Studies

Spectrophotometric methods are valuable for rapid concentration determination, especially in pure solutions or simple matrices where interfering substances are minimal.

UV-Vis Spectroscopy: The conjugated aromatic systems of the pyridine and phenyl rings in this compound are strong chromophores, meaning they absorb light in the ultraviolet (UV) region. upi.edu Based on analogous structures like nicotinamide (B372718) and Nicotinamide Adenine Dinucleotide (NAD+), the compound is expected to exhibit a maximum absorbance (λmax) in the range of 260-270 nm. libretexts.orgresearchgate.net By measuring the absorbance at this wavelength, the concentration of the compound in a solution can be calculated using the Beer-Lambert law, provided a standard calibration curve is prepared. libretexts.org This method is simple and fast but lacks the specificity of chromatographic methods.

Fluorescence Spectroscopy: While many nitrogen-containing heterocyclic compounds are fluorescent, simple pyridines and amides often exhibit weak native fluorescence. mdpi.com A study on nicotinamide revealed that its fluorescence properties are highly dependent on solvent polarity. researchgate.net For sensitive quantification in complex biological samples like plasma, derivatization is often employed to convert the analyte into a highly fluorescent product, which is then measured by HPLC with a fluorescence detector. matec-conferences.org To assess the native fluorescence of this compound, one would first need to measure its excitation and emission spectra to identify the optimal wavelengths for analysis.

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical methods can provide valuable information on the redox properties of a molecule and can be developed into highly sensitive analytical assays. scholaris.ca The isonicotinamide moiety, containing an electron-deficient pyridine ring, is electrochemically active and can be reduced at an electrode surface.

Studies on nicotinamide have shown that it undergoes a one-electron reduction to form a free radical, which can then dimerize. umich.edu The half-wave potential for this reduction is typically pH-dependent. umich.edu

For this compound, cyclic voltammetry (CV) would be the primary technique to investigate its redox behavior. A CV experiment would reveal the reduction potential and provide insights into the reversibility and mechanism of the electron transfer process. Based on these findings, more sensitive quantitative methods like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be developed. These techniques can achieve very low detection limits and are well-suited for analyzing the compound in various research contexts. While some complex isonicotinamide derivatives have been studied electrochemically, these were often in the context of materials science rather than quantitative analysis. researchgate.netresearchgate.net

Future Directions and Unexplored Research Avenues for N 4 Methylphenyl Isonicotinamide

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize drug discovery and materials science. nih.gov For N-(4-methylphenyl)isonicotinamide, these computational tools offer a powerful strategy to accelerate the discovery of new analogs with optimized properties.

Predictive Modeling and Virtual Screening: Machine learning algorithms, particularly deep neural networks and quantitative structure-activity relationship (QSAR) models, can be trained on existing data from nicotinamide (B372718) and isonicotinamide (B137802) analogs to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel derivatives of this compound. cas.orgnih.gov This in silico approach allows for the rapid screening of vast virtual libraries, prioritizing compounds for synthesis and reducing the time and cost associated with traditional high-throughput screening. oncodesign-services.com

Generative Models for De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. nih.govchemrxiv.org By providing the model with a desired target profile—for instance, high potency against a specific kinase and low off-target activity—these models can generate novel molecular structures based on the this compound scaffold that are predicted to meet these criteria. youtube.com This moves beyond simple modification to true innovation in molecular design.

Lead Optimization: In the lead optimization phase, AI can significantly enhance the iterative design-make-test-analyze cycle. stanford.edumsd.com ML models can predict how small structural modifications to the this compound core will affect key parameters like binding affinity, solubility, and metabolic stability, guiding medicinal chemists toward the most promising candidates more efficiently. nih.govmerck.com

| AI/ML Application | Potential Impact on this compound Research |

| Virtual High-Throughput Screening | Rapidly identify derivatives with high predicted affinity for specific biological targets. |

| QSAR Modeling | Predict structure-activity relationships to guide rational design of more potent and selective analogs. |

| Generative Adversarial Networks (GANs) | Design novel, synthesizable analogs with optimized multi-parameter profiles (e.g., potency, ADME). |

| Active Learning | Prioritize the synthesis of compounds that are not only promising but also maximally informative for improving future predictive models. |

Application in Emerging Research Fields (e.g., Photoredox Catalysis, Bio-conjugation)

Modern synthetic chemistry and chemical biology offer novel ways to modify and utilize molecules like this compound for new functions.

Photoredox Catalysis: This branch of chemistry uses visible light to drive chemical reactions under mild conditions. researchgate.net For this compound, photoredox catalysis could be a powerful tool for late-stage functionalization. nih.govchem-station.com This technique allows for the precise addition of chemical groups to complex molecules, which can be difficult using traditional methods. For example, it could be used to add alkyl or aryl groups to the pyridine (B92270) ring or the methylphenyl moiety, rapidly creating a library of diverse analogs for biological testing. iitj.ac.in

Bio-conjugation: Bio-conjugation is the process of linking a molecule to a biomolecule, such as a protein or antibody. The pyridine ring in this compound provides a potential handle for such modifications. nih.govresearchgate.net By attaching it to a tumor-targeting antibody, for instance, the compound could be delivered specifically to cancer cells. Alternatively, conjugating it to a fluorescent dye could enable its use in cellular imaging studies.

| Emerging Field | Potential Application for this compound |

| Photoredox Catalysis | Late-stage C-H functionalization to create diverse analogs without needing to re-synthesize the core structure. |

| Bio-conjugation | Attachment to antibodies for targeted drug delivery or to fluorescent probes for imaging applications. |

Development of Advanced Probes and Tool Compounds for Mechanistic Biology

Beyond therapeutic potential, small molecules are invaluable as tools to probe biological systems. This compound could serve as a scaffold for creating sophisticated chemical probes.

If this compound is found to inhibit a specific enzyme, such as a kinase or Nicotinamide N-methyltransferase (NNMT), it could be developed into a tool compound to study that enzyme's function in cells and organisms. nih.govuu.nl This involves modifying the molecule to include:

A reporter tag: Such as a fluorophore or a biotin (B1667282) tag, to allow for visualization or pull-down experiments to identify the protein's binding partners.

A photo-affinity label: A group that, upon exposure to UV light, forms a covalent bond with its target protein, allowing for definitive identification of the biological target.

The development of such probes, potentially guided by the synthesis of radiofluorinated nicotinamide derivatives, would be crucial for elucidating the mechanism of action of this compound and understanding the broader biological context of its targets. mdpi.comnih.govnih.gov

Exploration of New Synthetic Paradigms

Advancing the study of this compound and its derivatives will require efficient and innovative synthetic methods. While traditional methods for creating N-arylamides are well-established, new paradigms can offer significant advantages.

Green Chemistry Approaches: Exploring more environmentally friendly synthetic routes is a key goal of modern chemistry. This could involve using ultrasound-assisted synthesis, which can accelerate reaction times and increase yields, often under milder conditions. nih.govutrgv.eduresearchgate.netnih.gov

Flow Chemistry: Performing the synthesis in a continuous flow system rather than in batches can improve reaction control, safety, and scalability, making the production of this compound and its analogs more efficient.

Interdisciplinary Research Collaborations Focusing on this compound

The full potential of this compound will not be realized by a single discipline. Progress from a "hit" compound to a validated "lead" and beyond requires a deeply integrated, multidisciplinary approach. purdue.edubioduro.comresearchgate.netdrugtargetreview.com

Future research should be built on collaborations between:

Computational Chemists and Data Scientists: To apply AI and ML for molecular design and property prediction.

Synthetic Organic Chemists: To develop novel and efficient methods for creating analogs and probes.

Biologists and Pharmacologists: To test the compounds in relevant biological assays and animal models to determine efficacy and mechanism of action.

Structural Biologists: To determine the three-dimensional structure of the compound bound to its target, providing critical insights for rational drug design.

Such a collaborative framework will be essential to navigate the complexities of the drug discovery process and to systematically explore the promising avenues outlined for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methylphenyl)isonicotinamide, and how can purity be ensured?

- The compound can be synthesized via coupling reactions between isonicotinoyl chloride derivatives and 4-methylaniline under inert conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity should be verified using HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular weight .

- Key characterization techniques :

- 1H/13C NMR to confirm substitution patterns and aromatic proton integration .

- Elemental analysis to validate stoichiometry (deviation <0.4%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential respiratory irritation (H335 hazard). Waste should be segregated into halogenated organic containers and disposed via licensed facilities to prevent environmental contamination .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

- Combine X-ray crystallography (for unambiguous conformation) with FT-IR to confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Cross-validate with 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and aromatic coupling .

Advanced Research Questions

Q. How can metabolic stability and pharmacokinetic properties of this compound derivatives be optimized?

- Strategies :

- Introduce polar groups (e.g., morpholine, hydroxyethoxy) to reduce CYP450-mediated time-dependent inhibition (TDI), as demonstrated in RAF inhibitor analogs .

- Replace trifluoromethyl groups with metabolically stable bioisosteres (e.g., cyano) to lower logP and enhance solubility .

- Experimental validation :

- Use human liver microsomes (HLM) assays to measure intrinsic clearance. Optimize compounds with <30% depletion at 1 µM after 30 minutes .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Cross-check primary sources (e.g., original enzyme inhibition assays) against secondary interpretations in reviews. Replicate key experiments (e.g., xanthine oxidase inhibition at pH 7.4, 37°C) using standardized protocols .

- Apply Cheminformatics tools (e.g., Schrödinger’s QikProp) to assess batch-to-batch variability in solubility or aggregation-prone behavior .

Q. What in vitro assays are most reliable for evaluating the enzyme inhibition potential of this compound analogs?

- Recommended assays :

- Fluorescence-based assays (e.g., RAF kinase inhibition using ATP-competitive probes) with IC50 values normalized to positive controls (e.g., Sorafenib) .

- Isothermal titration calorimetry (ITC) to measure binding thermodynamics and identify non-competitive inhibition mechanisms .

Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) data principles be applied to research on this compound?

- Deposit raw NMR, HPLC, and bioassay data in repositories like Chemotion or RADAR4Chem , using standardized metadata templates. Cite datasets with unique DOIs to enable reproducibility .

Q. What computational strategies aid in designing derivatives with improved target selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.